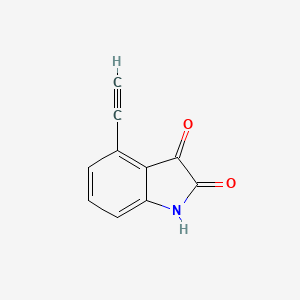
4-ethynyl-1H-indole-2,3-dione
Descripción general
Descripción
“4-ethynyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H5NO2 . It is a specialty product for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-ethynyl-1H-indole-2,3-dione” involves a indole-2,3-dione core with an ethynyl group attached at the 4-position . Theoretical studies have been conducted on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations .
Aplicaciones Científicas De Investigación
-
Biologically Active Compounds
- Field : Biochemistry and Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .
- Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
-
Drug Synthesis
-
Anti-Cancer Activity
- Field : Oncology
- Application : Indole derivatives have shown potential anti-cancer activity, targeting various anti-cancer targets such as histone deacetylase, carbonic anhydrase, tyrosine kinase, and tubulin .
- Results : Various indole derivatives have shown promising results in preclinical and clinical trials for cancer treatment .
-
Dye Industry
-
Corrosion Prevention
-
Antiviral and Anti-inflammatory Activity
-
Antimicrobial and Antitubercular Activity
-
Antidiabetic and Antimalarial Activity
-
Anticholinesterase Activity
-
Synthesis of 4-functionalized-1H-indoles
- Field : Organic Chemistry
- Application : The key steps are Smiles rearrangement and a one-pot or stepwise Sonogashira coupling/NaOH-mediated cyclization .
- Methods : Subsequent functionalization allows access to a wide variety of 2,4- or 2,3,4-regioselective .
- Results : This method provides a way to synthesize 4-functionalized-1H-indoles .
-
Synthesis of 1,2,3-Trisubstituted Indoles
- Field : Organic Chemistry
- Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed .
- Methods : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
- Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethynyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h1,3-5H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOQOTSLYZKRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=CC=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



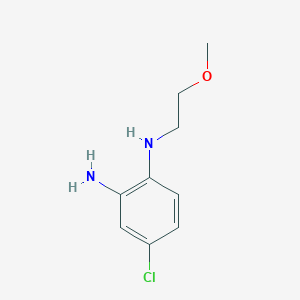
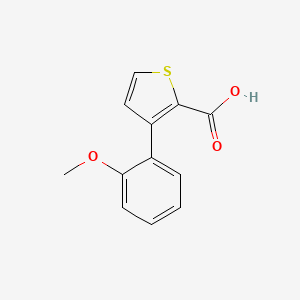
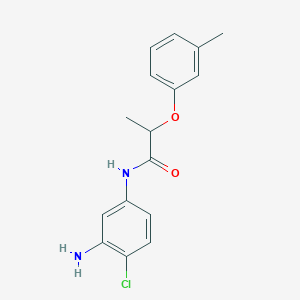
![2-[(3-Methoxypropyl)amino]isonicotinic acid](/img/structure/B1390932.png)
![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)
![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)
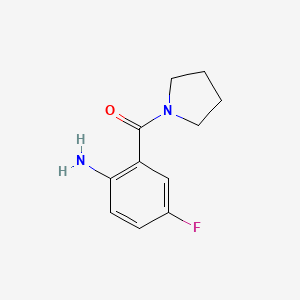
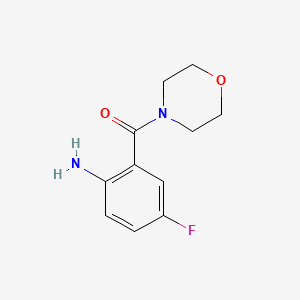
![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)
![6-Chloro-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1390944.png)
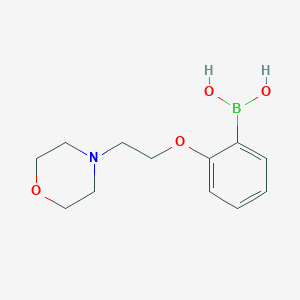
![2-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1390947.png)
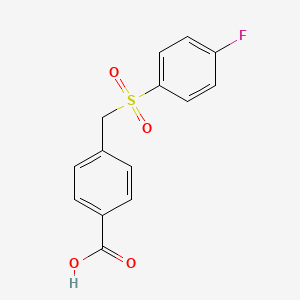
![1H-indol-3-yl[(3-methylbutyl)amino]acetic acid](/img/structure/B1390949.png)